molecular formula C21H18N2O4 B303230 2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B303230
M. Wt: 362.4 g/mol
InChI Key: MDODZBJUFLXFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione, also known as BIO, is a small molecule that has been widely used in scientific research due to its ability to modulate various biological pathways. BIO was first synthesized in 2004 by a group of researchers at the University of Dundee, UK. Since then, it has been used in a wide range of studies, including stem cell research, cancer research, and neurobiology.

Mechanism of Action

2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione acts as a potent inhibitor of the glycogen synthase kinase-3β (GSK-3β) enzyme, which is a key regulator of the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, 2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione prevents the degradation of β-catenin, which is a key component of the pathway. This leads to the accumulation of β-catenin in the nucleus, where it can activate the transcription of target genes.
Biochemical and Physiological Effects:
2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects in different cell types. For example, in embryonic stem cells, 2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to promote self-renewal and maintain pluripotency. In cancer cells, 2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit proliferation and induce apoptosis. In neurons, 2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to promote neurite outgrowth and enhance synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of modulating this pathway without affecting other signaling pathways. Additionally, 2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways.
However, there are also some limitations to using 2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments. One limitation is that it can have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, the effects of 2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione can vary depending on the cell type and experimental conditions, which can make it difficult to compare results across different studies.

Future Directions

There are several future directions for research involving 2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate the mechanisms underlying its effects on different cell types. Another direction is to develop more specific inhibitors of GSK-3β that can be used in clinical settings. Additionally, 2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione could be used in combination with other drugs to enhance their efficacy in treating various diseases. Overall, 2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has the potential to be a valuable tool for studying various biological processes and developing new therapies.

Synthesis Methods

2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione can be synthesized using a relatively simple method that involves the condensation of 2-aminobenzamide and 3-methyl-2-butanone, followed by a cyclization reaction. The resulting product is then purified using column chromatography. The synthesis of 2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione is a well-established method and has been described in several publications.

Scientific Research Applications

2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been widely used in scientific research due to its ability to modulate the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in various biological processes, including embryonic development, tissue homeostasis, and cancer progression. By modulating this pathway, 2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to have various effects on cellular processes such as proliferation, differentiation, and apoptosis.

properties

Product Name

2-(3-methylbutyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

2-(3-methylbutyl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H18N2O4/c1-12(2)9-10-23-19(24)14-8-7-13(11-16(14)20(23)25)18-22-17-6-4-3-5-15(17)21(26)27-18/h3-8,11-12H,9-10H2,1-2H3

InChI Key

MDODZBJUFLXFHR-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3

Origin of Product

United States

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